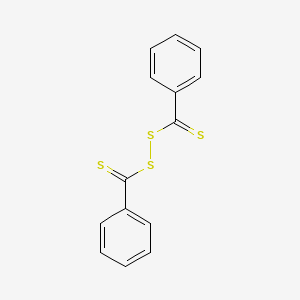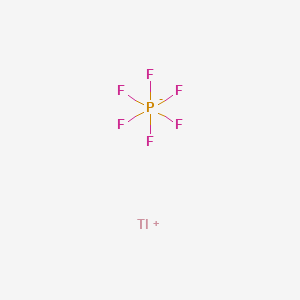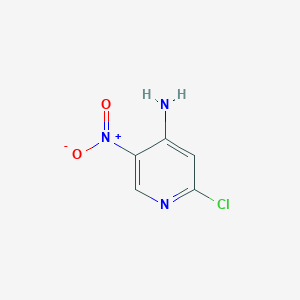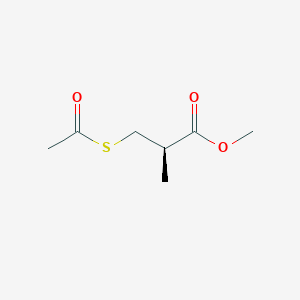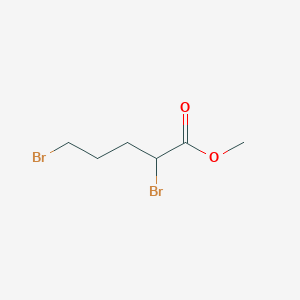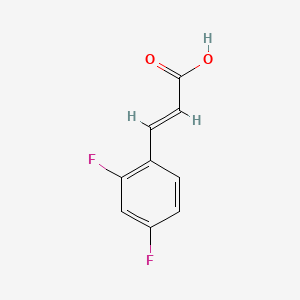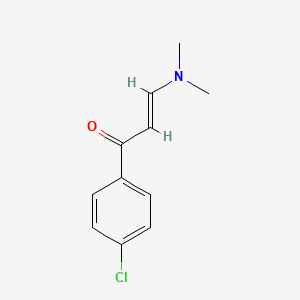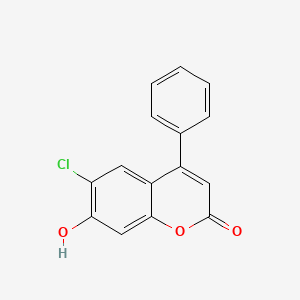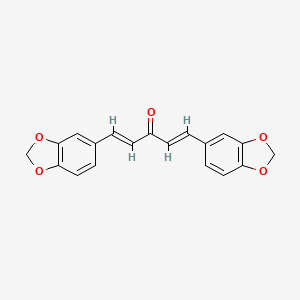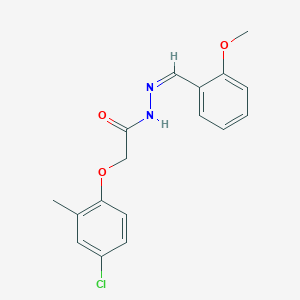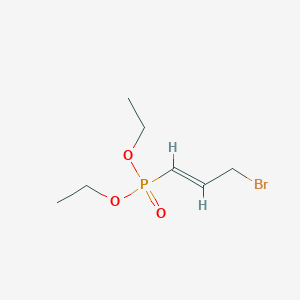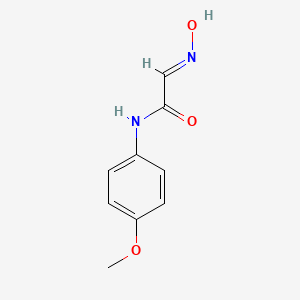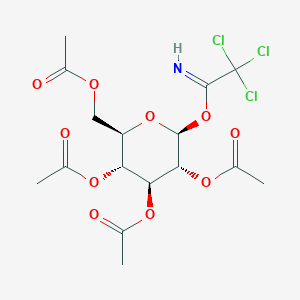
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate
描述
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate is a chemical compound widely used in organic synthesis, particularly in the field of glycosylation. This compound is a derivative of glucose, where the hydroxyl groups are acetylated, and it contains a trichloroacetimidate group. Its primary use is as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates, which are essential in various biological processes and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate typically involves the following steps:
Acetylation of Glucose: The starting material, D-glucose, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of 2,3,4,6-tetra-O-acetyl-D-glucopyranose.
Formation of Trichloroacetimidate: The acetylated glucose is then reacted with trichloroacetonitrile in the presence of a base like potassium carbonate. This step introduces the trichloroacetimidate group, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions. These reactions involve the transfer of the glycosyl group to an acceptor molecule, forming glycosidic bonds. The compound can also participate in substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Glycosylation: Common reagents include Lewis acids such as boron trifluoride etherate (BF3·Et2O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reactions are typically carried out in anhydrous solvents like dichloromethane at low temperatures.
Substitution: Nucleophiles such as alcohols or thiols can be used to replace the trichloroacetimidate group under basic conditions.
Major Products
The major products of these reactions are glycosides, where the glycosyl group is attached to various acceptor molecules. These products are crucial intermediates in the synthesis of complex carbohydrates and glycoconjugates.
科学研究应用
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate has numerous applications in scientific research:
Chemistry: It is used in the synthesis of oligosaccharides and glycoconjugates, which are important for studying carbohydrate chemistry and developing new materials.
Biology: The compound is employed in the preparation of glycosylated biomolecules, which are essential for understanding cell signaling and molecular recognition processes.
Medicine: It plays a role in the development of glycosylated drugs and vaccines, enhancing their stability and efficacy.
Industry: The compound is used in the production of specialty chemicals and materials with specific glycosylation patterns.
作用机制
The mechanism by which 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate exerts its effects involves the activation of the glycosyl donor. The trichloroacetimidate group is a good leaving group, which facilitates the formation of a glycosyl cation intermediate. This intermediate then reacts with an acceptor molecule to form a glycosidic bond. The process is typically catalyzed by Lewis acids, which enhance the electrophilicity of the glycosyl donor.
相似化合物的比较
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl chloride
- 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl fluoride
Uniqueness
Compared to its analogs, 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate offers several advantages:
- Stability : It is more stable under various reaction conditions, reducing the risk of decomposition.
- Reactivity : The trichloroacetimidate group is a superior leaving group, facilitating more efficient glycosylation reactions.
- Selectivity : It provides higher selectivity in glycosylation reactions, leading to fewer side products and higher yields.
属性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUZGVQIKARDAF-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452848 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92052-29-4 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


